molecular formula C19H14F4N4O B14921768 2-{3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14921768
M. Wt: 390.3 g/mol
InChI Key: AIASVNFMKUXVOD-UHFFFAOYSA-N
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Description

2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrafluoropropyl group and a triazoloquinazoline moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER typically involves multiple steps, starting with the preparation of the tetrafluoropropyl group and the triazoloquinazoline core. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER stands out due to its unique combination of a tetrafluoropropyl group and a triazoloquinazoline moiety. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14F4N4O

Molecular Weight

390.3 g/mol

IUPAC Name

2-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H14F4N4O/c20-18(21)19(22,23)10-28-9-12-4-3-5-13(8-12)16-25-17-14-6-1-2-7-15(14)24-11-27(17)26-16/h1-8,11,18H,9-10H2

InChI Key

AIASVNFMKUXVOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COCC(C(F)F)(F)F

Origin of Product

United States

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